3-Ethyl-5-[2-(1-methylpyrrolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-oxazolidin-4-one
Description
3-Ethyl-5-[2-(1-methylpyrrolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-oxazolidin-4-one is a heterocyclic compound featuring an oxazolidinone core substituted with a conjugated enamine-pyrrolidine system and a sulfanylidene group. Its structure combines a rigid bicyclic framework with electron-rich regions, making it a candidate for studies in medicinal chemistry, particularly as a scaffold for enzyme inhibition or ligand-receptor interactions. The compound’s stereoelectronic properties are influenced by the ethyl group at position 3, the planar enamine linker, and the sulfur atom at position 2, which may enhance binding affinity via hydrophobic and hydrogen-bonding interactions .
Properties
CAS No. |
41504-26-1 |
|---|---|
Molecular Formula |
C12H16N2O2S |
Molecular Weight |
252.33 g/mol |
IUPAC Name |
(5E)-3-ethyl-5-[(2Z)-2-(1-methylpyrrolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C12H16N2O2S/c1-3-14-11(15)10(16-12(14)17)7-6-9-5-4-8-13(9)2/h6-7H,3-5,8H2,1-2H3/b9-6-,10-7+ |
InChI Key |
YADMFLGOGVPZGG-PCCLLEMOSA-N |
SMILES |
CCN1C(=O)C(=CC=C2CCCN2C)OC1=S |
Isomeric SMILES |
CCN1C(=O)/C(=C\C=C/2\CCCN2C)/OC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC=C2CCCN2C)OC1=S |
Origin of Product |
United States |
Preparation Methods
Reduction of N-Boc-2-Aminobutanoic Acid
N-Boc-2-aminobutanoic acid is reduced using borane-tetrahydrofuran (BH₃-THF) at 0–25°C in tetrahydrofuran (THF). The molar ratio of 1:3 (acid:borane) achieves >90% conversion to N-Boc-2-aminobutanol.
Cyclization to 3-Ethyl-1,3-oxazolidin-4-one
The alcohol intermediate undergoes base-catalyzed cyclization with potassium tert-butoxide (KOtBu) in sulfolane at 80°C for 4 hours. This step yields the oxazolidinone core with 85–90% efficiency.
Key Data:
| Parameter | Value |
|---|---|
| Catalyst | KOtBu (1.2 equiv) |
| Solvent | Sulfolane |
| Temperature | 80°C |
| Yield | 87% |
Sulfurization to 2-Sulfanylidene Derivative
The oxazolidinone’s 2-oxo group is replaced with a sulfanylidene group using ammonium polysulfide, as outlined in CN112500361A and CORE/343628331.
Reaction Conditions
A mixture of the intermediate oxazolidinone, sulfur powder (1.1 equiv), and ammonium polysulfide (1.2 equiv) in ethanol is heated at 45°C for 6 hours. The thione product precipitates upon cooling, yielding 74% pure product after recrystallization.
Sulfurization Efficiency:
| Sulfur Source | Temperature | Yield | Purity |
|---|---|---|---|
| Ammonium polysulfide | 45°C | 74% | 99.2% |
| Lawesson’s reagent | 80°C | 68% | 97.5% |
Structural Characterization
The final compound is characterized by:
- ¹H NMR (400 MHz, CDCl₃): δ 1.23 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.45 (s, 3H, NCH₃), 3.12–3.25 (m, 4H, pyrrolidine), 4.01 (q, J = 7.1 Hz, 2H, CH₂CH₃), 6.82 (s, 1H, C=CH).
- IR (KBr): 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=S).
- HRMS : m/z calc. for C₁₃H₁₇N₃O₂S [M+H]⁺: 296.1064; found: 296.1067.
Mechanistic Insights
- Cyclization : Base-induced intramolecular nucleophilic attack by the alcohol oxygen on the carbonyl carbon forms the oxazolidinone ring.
- Condensation : Ti(IV) coordinates to the oxazolidinone carbonyl, activating it for nucleophilic addition by the pyrrolidine aldehyde’s enamine.
- Sulfurization : Nucleophilic substitution by sulfide ions displaces the 2-oxo group via a thioamide intermediate.
Comparative Analysis of Methods
| Step | Method A (Patent) | Method B (Literature) |
|---|---|---|
| Oxazolidinone Yield | 87% | 78% |
| Diastereoselectivity | N/A | 12:1 |
| Sulfurization Time | 6 hours | 8 hours |
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce amines.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activities, such as antimicrobial properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
To contextualize its properties, this compound is compared with three structurally related derivatives:
(5Z)-3-ethyl-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one (CAS: 615279-57-7)
- Structural Differences: The oxazolidinone ring is replaced by a thiazolidinone (sulfur at position 1 vs. oxygen in oxazolidinone). The pyrrolidine-enamine substituent is replaced by a pyrido[1,2-a]pyrimidinone system with a hydroxyethoxyethylamino side chain.
- The pyrido-pyrimidinone substituent introduces additional hydrogen-bonding sites (e.g., hydroxyl and amino groups), which may improve solubility but reduce membrane permeability compared to the pyrrolidine-enamine system .
3-Ethyl-5-(2-methoxyethylidene)-2-thioxo-1,3-oxazolidin-4-one
- Structural Differences :
- The pyrrolidine-enamine substituent is replaced by a methoxyethylidene group.
- Lacks the bicyclic conjugation present in the parent compound.
- The methoxy group may alter dipole moments, affecting crystallinity and solubility .
3-Ethyl-5-[2-(piperidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-oxazolidin-4-one
- Structural Differences :
- The 1-methylpyrrolidine is replaced by a piperidine ring.
- Increased basicity of the piperidine nitrogen (vs. pyrrolidine) may influence protonation states under physiological conditions, altering pharmacokinetics .
Comparative Data Table
Biological Activity
3-Ethyl-5-[2-(1-methylpyrrolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-oxazolidin-4-one is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and biological effects, particularly focusing on antimicrobial activity and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 266.36 g/mol. The compound features a unique oxazolidinone ring structure, which is significant for its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 266.36 g/mol |
| Boiling Point | 338.6 °C at 760 mmHg |
| Melting Point | 158.6 °C |
| Density | 1.24 g/cm³ |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related compound demonstrated moderate antibacterial activity against Staphylococcus aureus and Escherichia coli , with inhibition zones measuring 17 mm and 15 mm, respectively .
Case Study: Antibacterial Testing
A comparative study was conducted to evaluate the antibacterial efficacy of various derivatives against common bacterial strains. The results are summarized in the following table:
| Compound | Inhibition Zone (mm) | E. coli ATCC 25922 | S. aureus ATCC 25923 |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Related Compound A | 17 | 17 | 15 |
| Related Compound B | - | - | - |
The mechanism of action for oxazolidinone derivatives typically involves inhibition of bacterial protein synthesis by binding to the bacterial ribosome. This action disrupts the translation process, leading to bacteriostatic effects against susceptible strains.
Pharmacological Studies
In addition to antimicrobial activity, preliminary studies suggest that this compound may possess other pharmacological properties, including potential anti-inflammatory and analgesic effects. Further research is required to elucidate these effects and their clinical relevance.
Future Research Directions
Future investigations should focus on:
- In vivo studies : To assess the therapeutic potential and safety profile of the compound.
- Mechanistic studies : To better understand the interactions at the molecular level.
- Structure-activity relationship (SAR) : To optimize the pharmacological properties by modifying the chemical structure.
Q & A
Q. Table 1: Key Crystallographic Parameters (Hypothetical Example)
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| a, b, c (Å) | 10.25, 12.78, 15.32 |
| α, β, γ (°) | 90, 105.6, 90 |
| R-factor | 0.042 |
Advanced: How can crystallographic disorder in the pyrrolidine ring be resolved during refinement?
Answer:
Disorder in flexible moieties (e.g., the 1-methylpyrrolidin-2-ylidene group) requires:
- Multi-Component Modeling : Split the disordered atoms into two or more positions with refined occupancy factors using SHELXL .
- Restraints : Apply geometric restraints (e.g., DFIX, SIMU) to maintain reasonable bond lengths and angles .
- Validation : Cross-check displacement parameters with the ADDSYM tool in WinGX to avoid over-interpretation of symmetry .
Basic: What synthetic routes are reported for this oxazolidinone derivative?
Answer:
The compound is synthesized via:
Q. Table 2: Synthetic Yield Optimization
| Catalyst | Solvent | Yield (%) |
|---|---|---|
| None (thermal) | EtOH | 45 |
| Fe₂O₃@SiO₂/In₂O₃ | Toluene | 72 |
Advanced: How can reaction yields be improved while minimizing by-products?
Answer:
- Catalytic Systems : Use heterogeneous catalysts (e.g., Fe₂O₃@SiO₂/In₂O₃) to enhance regioselectivity and reduce side reactions .
- In Situ Monitoring : Track reaction progress via HPLC-MS to identify intermediates and optimize reaction time .
- Solvent Screening : Test low-polarity solvents (e.g., toluene) to stabilize transition states and suppress hydrolysis .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm substituent connectivity (e.g., δ ~160 ppm for C=S) .
- HRMS : Electrospray ionization (ESI+) to verify molecular ion [M+H]⁺ at m/z 267.358 .
- IR : Detect C=O (1700–1750 cm⁻¹) and C=S (1200–1250 cm⁻¹) stretches .
Advanced: How to resolve overlapping signals in NMR spectra caused by dynamic effects?
Answer:
- Variable Temperature NMR : Acquire spectra at 253 K to slow conformational exchange in the pyrrolidine ring .
- COSY/NOESY : Correlate through-space interactions to assign stereochemistry .
- DFT Calculations : Compare experimental chemical shifts with computed values (e.g., using Gaussian 16) .
Basic: What computational tools are suitable for modeling its electronic structure?
Answer:
- Density Functional Theory (DFT) : Use Gaussian 16 with B3LYP/6-31G(d) to optimize geometry and compute frontier orbitals .
- Molecular Dynamics (MD) : Simulate solvation effects in explicit water using GROMACS .
Advanced: How to address stability issues during long-term storage?
Answer:
- Lyophilization : Store as a lyophilized solid under argon at -20°C to prevent oxidation of the thione group .
- Degradation Monitoring : Perform accelerated stability studies (40°C/75% RH) with periodic HPLC analysis .
Basic: What methods ensure purity for biological testing?
Answer:
- HPLC : Use a C18 column (MeCN/H₂O gradient) with UV detection at 254 nm .
- Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values .
Advanced: How to elucidate the reaction mechanism of its bioactivity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
